Cyclopentyl(3-fluorophenyl)methanamine
Description
Cyclopentyl(3-fluorophenyl)methanamine is a substituted methanamine derivative featuring a cyclopentyl group and a 3-fluorophenyl moiety attached to a central methylamine backbone. The fluorine atom at the phenyl 3-position and the cyclopentyl group likely influence its electronic, steric, and solubility properties, distinguishing it from other aryl- or cycloalkyl-substituted methanamines .
Structure
2D Structure
Properties
IUPAC Name |
cyclopentyl-(3-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSBNYOVVORBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentyl 3-fluorophenyl Ketone
This ketone intermediate is a crucial precursor for the amine synthesis. It can be prepared by:
Friedel-Crafts Acylation:
Cyclopentyl benzene reacts with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions. This method is favored industrially for its scalability and efficiency.
Reaction conditions: Anhydrous environment, controlled temperature to avoid hydrolysis, and optimized catalyst loading.
Advantages: High yield, cost-effective, and suitable for large-scale production.Hydrolysis of 2-Cyclopentyl Benzoylacetate:
This alternative method involves hydrolysis in basic solvents, offering high yield and short reaction times with low cost.
| Method | Reaction Type | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic Aromatic | Cyclopentyl benzene, 3-fluorobenzoyl chloride, AlCl3 | Anhydrous, controlled temp | Industrially preferred |
| Hydrolysis of Benzoylacetate | Hydrolysis | 2-Cyclopentyl benzoylacetate, base | Basic solvent, mild heating | High yield, short reaction time |
Conversion to this compound
Reductive Amination
The most common and effective method to prepare this compound involves reductive amination of the corresponding ketone or aldehyde intermediate:
- Procedure:
The ketone (cyclopentyl 3-fluorophenyl ketone) is reacted with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation using palladium on carbon. - Catalysts and Conditions:
Catalytic hydrogenation typically uses Pd/C under hydrogen atmosphere with solvents like ethanol or acetonitrile, at mild temperatures (room temperature to 50 °C). - Yields:
This method generally provides good to excellent yields (50-80%), depending on reaction optimization.
Alternative Methods
- Grignard Reaction Followed by Amination:
A cyclopentyl halide can be reacted with 3-fluorophenylmagnesium bromide to form the alcohol intermediate, which is then converted to the amine via substitution or reduction. This method is less direct but useful for structural variations.
Research Findings and Analytical Data
Spectroscopic Characterization:
The amine product is typically characterized by NMR (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity. For example, 1H NMR shows characteristic signals for aromatic protons, cyclopentyl ring protons, and the methanamine proton.Yield Optimization:
Studies indicate that controlling temperature, solvent choice, and catalyst loading significantly affect the yield and purity of this compound.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Catalysts | Conditions | Yield/Remarks |
|---|---|---|---|---|
| Ketone Intermediate Synthesis | Friedel-Crafts Acylation | Cyclopentyl benzene, 3-fluorobenzoyl chloride, AlCl3 | Anhydrous, controlled temp | High yield, industrially scalable |
| Hydrolysis | 2-Cyclopentyl benzoylacetate, base | Basic solvent, mild heating | High yield, cost-effective | |
| Amine Formation | Reductive Amination | Ketone, ammonia or amine source, Pd/C or NaBH3CN | Mild temp, H2 atmosphere or reducing agent | Good to excellent yield (50-80%) |
| Alternative | Grignard + Amination | Cyclopentyl halide, 3-fluorophenylmagnesium bromide | Multi-step, moderate yield | Useful for derivatives |
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Cyclopentyl(3-fluorophenyl)ketone or cyclopentyl(3-fluorophenyl)carboxylic acid.
Reduction: Cyclopentyl(3-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl(3-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Cyclopentyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights structural features of Cyclopentyl(3-fluorophenyl)methanamine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound (target) | C₁₂H₁₆FN* | ~191.25 (calculated) | Cyclopentyl, 3-fluorophenyl |
| (1-(3-Chlorophenyl)cyclopropyl)methanamine | C₁₀H₁₂ClN | 181.66 | Cyclopropyl, 3-chlorophenyl |
| (3-Cyclopropylphenyl)methanamine | C₁₀H₁₃N | 147.22 | Cyclopropyl, phenyl |
| (S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methanamine | C₁₁H₁₄FNO | 195.23 | Cyclopropyl, 3-fluoro-4-methoxyphenyl |
| [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine | C₁₀H₉FN₂O | 192.20 | Oxazole ring, 3-fluorophenyl |
*Calculated based on analogous structures (e.g., C₁₂H₁₈N₂ for Cyclopentyl(3-methylpyridin-2-yl)methanamine ).
Key Observations :
- In contrast, the 3-chlorophenyl analog () may exhibit greater lipophilicity due to chlorine’s higher atomic weight and polarizability .
- Cycloalkyl vs. Heterocyclic Groups: The cyclopentyl group in the target compound provides steric bulk, which could influence binding affinity in receptor interactions.
Physicochemical Properties
Limited data on the target compound’s physical properties necessitate extrapolation from analogs:
*Predicted using fragment-based methods (e.g., cyclopentyl and fluorophenyl contributions).
Key Observations :
- The cyclopentyl group increases molecular weight and hydrophobicity compared to cyclopropyl analogs (e.g., 147.22 g/mol for (3-Cyclopropylphenyl)methanamine) .
- Fluorine’s electronegativity may slightly reduce logP compared to chlorine-substituted analogs, balancing lipophilicity and solubility .
Key Observations :
- Fluorinated derivatives like the target compound may exhibit safer thermal decomposition profiles, though empirical data is lacking.
Biological Activity
Cyclopentyl(3-fluorophenyl)methanamine, often referred to as 1-[1-(3-fluorophenyl)cyclopentyl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentyl group attached to a 3-fluorophenyl moiety, which influences its biological interactions. The presence of the fluorine atom is significant, as it can enhance binding affinity to various receptors and alter pharmacokinetic properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.
- Enzyme Interaction : The compound may also interact with specific enzymes, affecting metabolic pathways associated with drug metabolism and efficacy.
1. Antidepressant Potential
Research indicates that this compound may possess antidepressant-like effects. Comparisons with structurally similar compounds show variations in their pharmacological profiles, suggesting potential for mood enhancement.
2. Neuroprotective Effects
The compound's structural similarity to other neuroprotective agents hints at its potential role in protecting neuronal cells from damage. This could be particularly relevant in conditions such as neurodegenerative diseases.
3. Anticancer Activity
In vitro studies have demonstrated promising anticancer activity for derivatives of this compound. For instance, certain analogs showed lower IC50 values against various cancer cell lines compared to established chemotherapeutics like 5-Fluorouracil (5-FU) and fludarabine .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals insights into structure-activity relationships (SAR):
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclopentyl(4-fluorophenyl)methanamine | Different fluorine position | Neuroprotective effects |
| 3-Fluorophenylmethanamine hydrochloride | Simple phenyl ring | Antidepressant potential |
| 1-[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine | Chlorine substitution | Varying receptor interactions |
This table illustrates how substituent variations can significantly influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects : In a behavioral study using animal models, the compound exhibited significant reductions in depressive-like behaviors compared to control groups, indicating its potential as an antidepressant.
- Anticancer Activity Assessment : A series of derivatives were tested against liver cancer cell lines (Huh7), revealing IC50 values significantly lower than those of traditional agents, suggesting enhanced cytotoxicity .
Q & A
Q. What are the common synthetic routes for Cyclopentyl(3-fluorophenyl)methanamine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorophenyl precursors (e.g., 3-fluorobenzyl chloride) and cyclopentylamine under basic conditions (e.g., K₂CO₃ or NaOH) to facilitate amine coupling . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature control : Moderate heating (40–60°C) balances reaction rate and byproduct suppression.
- Catalyst use : Coupling agents like HATU improve efficiency in amide-forming steps for derivatives .
Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks to cyclopentyl protons (δ 1.5–2.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm) .
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Purity assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for research-grade material .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Refrigerate (2–8°C) in sealed, airtight containers to prevent degradation .
Q. How can researchers evaluate the antimicrobial activity of this compound?
- Methodological Answer :
- Broth microdilution assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Typical MIC ranges: 4.69–156.47 µM .
- Agar diffusion : Assess zone-of-inhibition to compare potency with reference antibiotics .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., conflicting MIC values) for this compound?
- Methodological Answer :
- Standardized protocols : Re-test activity under consistent conditions (e.g., Mueller-Hinton broth, 37°C incubation) .
- Purity verification : Use HPLC to confirm compound integrity; impurities ≥2% may skew results .
- Statistical validation : Apply ANOVA or t-tests to compare datasets and identify outliers .
Q. What strategies are effective for mitigating instability or degradation of this compound during long-term storage?
- Methodological Answer :
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation .
- Desiccants : Include silica gel packs to minimize hydrolysis .
- Stability monitoring : Use stability-indicating HPLC methods to track degradation products (e.g., fluorophenol derivatives) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Modify the fluorophenyl group (e.g., 2,6-difluoro substitution) or cyclopentyl moiety (e.g., cyclohexyl replacement) to assess impact on target binding .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes (e.g., bacterial topoisomerases) .
- In vitro validation : Test analogs in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
Q. What role does computational modeling play in identifying molecular targets for this compound?
- Methodological Answer :
- Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., GPCRs, ion channels) .
- Binding mode analysis : Molecular dynamics simulations (e.g., GROMACS) refine docking poses and quantify binding free energies .
- Experimental validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Contradictions and Limitations
- Biological activity variations : Discrepancies in MIC values may arise from differences in bacterial strain susceptibility or assay conditions .
- Stereochemical considerations : Chiral analogs (e.g., (1R,3S)-isomers) may exhibit divergent activities, necessitating enantioselective synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
